

Application of Rho-Kinase Inhibitors in the Study of Vascular Tone

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Compound of Interest

Compound Name: CAY 10462 dihydrochloride

Cat. No.: B564408

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Disclaimer: Information regarding the specific compound CAY 10462 is not publicly available. The following application notes and protocols are based on the well-established role of the general class of Rho-kinase (ROCK) inhibitors in the study of vascular tone. The principles, experimental setups, and expected outcomes described herein are representative of compounds acting through this mechanism.

Introduction

Vascular tone, the degree of constriction of a blood vessel, is a critical physiological parameter that regulates blood pressure and tissue perfusion.[1] This process is primarily controlled by the contractile state of vascular smooth muscle cells (VSMCs). The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of VSMC contraction and a crucial therapeutic target in cardiovascular diseases.[2] Rho-kinase inhibitors are invaluable pharmacological tools for investigating the role of this pathway in vascular physiology and pathology. These inhibitors typically induce vasodilation by interfering with the calcium sensitization of the contractile machinery in VSMCs.[3]

Mechanism of Action: Rho-Kinase in Vascular Tone

The contraction of VSMCs is primarily regulated by the phosphorylation of the myosin light chain (MLC).[2] While this is initiated by an increase in intracellular calcium ($[Ca^{2+}]_i$) which activates myosin light chain kinase (MLCK), the RhoA/ROCK pathway provides a calcium-

sensitizing mechanism.[2] Upon activation by agonists such as angiotensin II or endothelin-1, the small GTPase RhoA activates ROCK.[4] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP).[5] This inhibition of MLCP leads to a sustained or increased level of MLC phosphorylation for a given $[Ca^{2+}]_i$, resulting in enhanced and sustained vasoconstriction.[2]

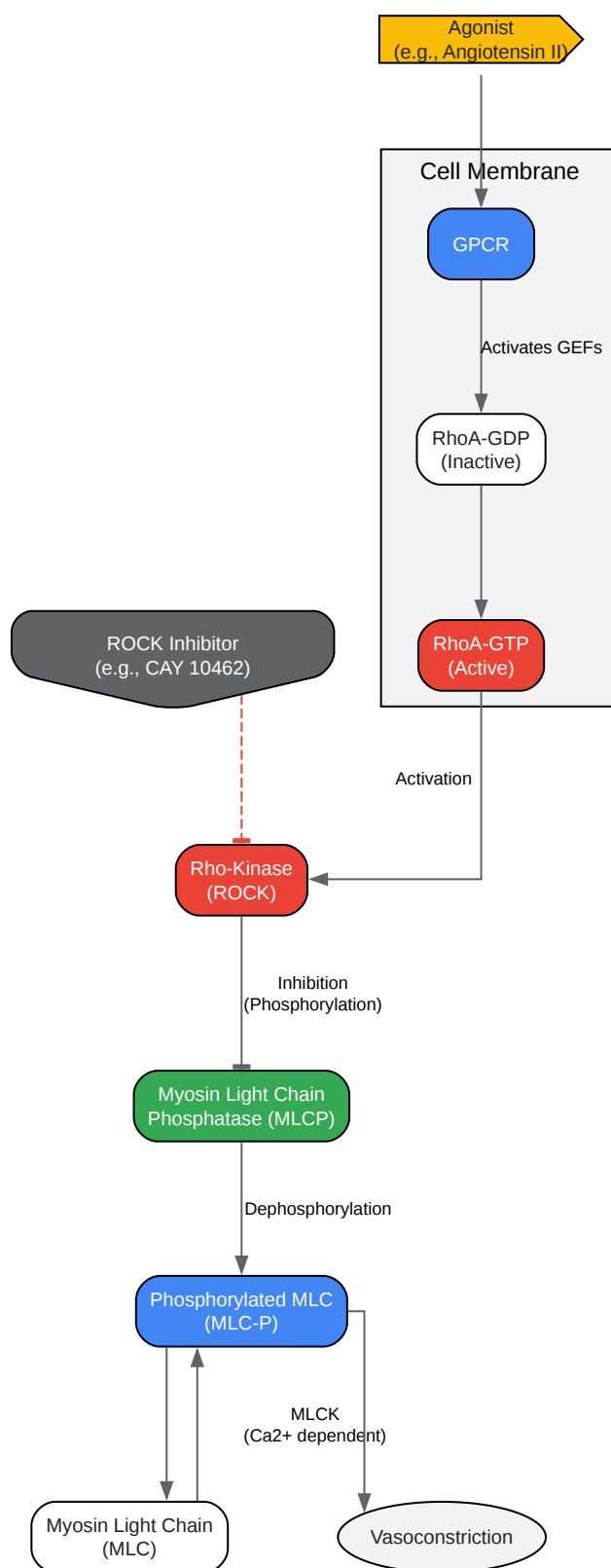
ROCK inhibitors block this pathway, leading to the dephosphorylation of MLC and subsequent vasodilation. This makes them effective tools for studying and potentially treating conditions associated with vascular hypercontraction, such as hypertension and vasospasm.[3][6]

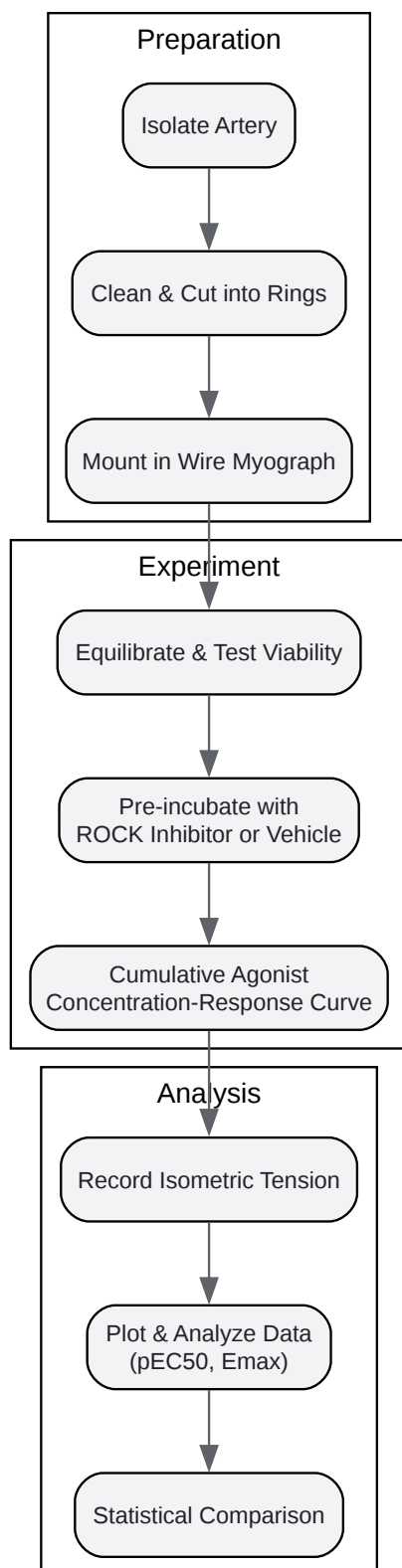
Data Presentation: Effects of Rho-Kinase Inhibitors on Vascular Tone

The following table summarizes representative quantitative data for commonly used Rho-kinase inhibitors in vascular tone studies.

Compound	Model	Vessel Type	Agonist	IC50 / Effective Concentration	Observed Effect	Reference
Y-27632	Rat	Basilar Artery (in vivo)	N/A (basal tone)	0.1 - 100 μ mol/L	Concentration-dependent vasodilation	[3]
Y-27632	Rat	Tail Small Arteries (pressurized)	Pressure-induced myogenic tone	3 x 10 ⁻⁶ mol/L	Attenuation of myogenic response	[7]
HA1077 (Fasudil)	Rat	Basilar Artery (in vivo)	N/A (basal tone)	1 - 10 μ mol/L	Concentration-dependent vasodilation	[3]
Fasudil	Human (with Coronary Artery Disease)	Brachial Artery (in vivo)	Flow-mediated	N/A	Increased endothelium-dependent vasodilation	[8]
Peptide22	Mouse	Aortic Rings (ex vivo)	U46619	250 μ M	Dose-dependent inhibition of contraction	[4]

Signaling Pathway Diagram





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References

- 1. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardio.med.tohoku.ac.jp [cardio.med.tohoku.ac.jp]
- 3. Evidence that Rho-kinase activity contributes to cerebral vascular tone in vivo and is enhanced during chronic hypertension: comparison with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho kinase inhibition ameliorates vascular remodeling and blood pressure elevations in a rat model of apatinib-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MLC20 phosphorylation downstream of Ca²⁺ and RhoA: a novel mechanism involving phosphorylation of myosin phosphatase interacting protein (M-RIP) by PKG and stimulation of MLC phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibition partly weakens myogenic reactivity in rat small arteries by changing calcium sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho kinase inhibition improves endothelial function in human subjects with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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